molecular formula C8H6F3NO3 B1363154 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene CAS No. 344-39-8

4-Methoxy-1-nitro-2-(trifluoromethyl)benzene

Cat. No. B1363154
CAS RN: 344-39-8
M. Wt: 221.13 g/mol
InChI Key: RBEXRIBHQSUANC-UHFFFAOYSA-N
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Description

“4-Methoxy-1-nitro-2-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C8H6F3NO3 . It is also known by other names such as “1-Methoxy-4-nitro-2-(trifluoromethyl)benzene” and "2-Methoxy-5-nitrobenzotrifluoride" .


Molecular Structure Analysis

The InChI code for “4-Methoxy-1-nitro-2-(trifluoromethyl)benzene” is 1S/C8H6F3NO3/c1-15-5-2-3-7(12(13)14)6(4-5)8(9,10)11/h2-4H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

The molecular weight of “4-Methoxy-1-nitro-2-(trifluoromethyl)benzene” is 221.14 g/mol . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Hyperconjugation in Electron-rich and Electron-deficient Aromatic Rings

A study on the structures of related compounds to 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene, specifically 1-methoxy-4-[(phenylselanyl)methyl]benzene and 1-nitro-4-[(phenylselanyl)methyl]benzene, revealed insights into σ(C-Se)-π hyperconjugation in electron-rich and electron-deficient aromatic rings. These compounds adopt conformations that allow for σ(C-Se)-π hyperconjugation, although no significant differences in bond lengths were observed, suggesting that the effects of this hyperconjugation were not strong enough to be manifested in measurable structural differences (White & Blanc, 2014).

Organomercury Compound Studies

Research involving 2-methoxy-1-nitro-3,5-bis(trifluoroacetatomercurio)benzene, which is related to 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene, has contributed to our understanding of organomercury compounds. One study demonstrated mercury-mercury spin-spin coupling in an organomercury compound, revealing specific NMR characteristics and providing insights into the electronic structure and interactions within these types of compounds (Deacon, Stretton, & O'Connor, 1984).

Crystal Structure Determination

In the field of crystallography, studies on benzene derivatives, including those structurally similar to 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene, have led to advancements in determining crystal structures from X-ray powder diffraction data. These studies help in understanding the arrangement of atoms in a crystal and the interactions between them, which is crucial for materials science and chemistry (Goubitz et al., 1999).

Inhibition of Nucleoside Transport

Research on analogues of 4-nitrobenzylthioinosine, a compound closely related to 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene, has explored the inhibition of the nucleoside transport protein ENT1. This research is significant in the context of drug design, as it investigates compounds with modified benzyl groups that exhibit different affinities for ENT1, a protein involved in cellular transport processes (Tromp et al., 2004).

Photoinduced Reactions

Studies on photoinduced reactions of compounds like 4-nitro-N,N-dimethylaniline, which are similar to 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene, have provided insights into the mechanisms of demethylation and reduction reactions under light exposure. This research contributes to the understanding of photochemical properties and is relevant in fields such as photochemistry and materials science (Görner & Döpp, 2002).

Synthesis of Fluor

ine-containing CompoundsResearch into the synthesis of fluorine-containing compounds, like the reaction of hydroquinone with 2-chloro-5-nitrobenzene trifluoride to produce 1,4-bis(2-trifluoromethyl-4-nitrophenoxy)benzene, is closely related to the study of 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene. These studies are significant for the development of novel materials, especially in the field of polymer science, where fluorine-containing compounds exhibit unique properties (Yu Xin-hai, 2010).

Safety And Hazards

“4-Methoxy-1-nitro-2-(trifluoromethyl)benzene” is labeled with the GHS07 pictogram, indicating that it is an irritant . The hazard statements H315, H319, and H335 suggest that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-methoxy-1-nitro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c1-15-5-2-3-7(12(13)14)6(4-5)8(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEXRIBHQSUANC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80338338
Record name 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-1-nitro-2-(trifluoromethyl)benzene

CAS RN

344-39-8
Record name 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methoxy-2-nitrobenzotrifluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 5-chloro-2-nitrobenzotrifluoride (5 g, 22.2 mmol) and 0.5M NaOMe (in MeOH) is stirred for 15 h at reflux. After removal of the solvent, the residue is diluted with H2O (40 mL) and extracted with CH2Cl2 (3×150 mL). The organic phase is washed with H2O (30 mL), and brine (30 mL), dried (Na2SO4), filtered and concentrated in vacuo to afford the title compound: ES-MS: 221.0 [M]−; single peak at tR=4.72 min (System 2).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 4-nitro-3-trifluoromethylphenol (27 g, 130 mmol) in acetone (250 mL) was treated with K2CO3 (18 g, 130 mmol) and methyl iodide (16 mL, 260 mmol) and the mixture was heated at reflux under nitrogen. After 16 h, the cooled mixture was filtered to remove K2CO3 and the filtrate was concentrated in vacuo to give the crude product (32 g), which was taken up in benzene (250 mL). The organic solution was washed with water and brine (125 mL each), dried (MgSO4) and concentrated in vacuo to give the title compound (27 g, 94%) as a yellow oil which was pure enough for further use.
Quantity
27 g
Type
reactant
Reaction Step One
Name
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
TV Nykaza, J Yang, AT Radosevich - Tetrahedron, 2019 - Elsevier
A method for the preparation of aryl- and heteroarylamine products by triethylphosphine-mediated deoxygenative coupling of nitroarenes and boronic acids is reported. This method …
Number of citations: 16 www.sciencedirect.com
J Mao - 2009 - search.proquest.com
Tuberculosis (TB) is presently regarded as one of the most dangerous infectious diseases worldwide and one of the major AIDS-associated infections. It has been estimated that more …
Number of citations: 2 search.proquest.com

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